molecular formula C7H6N2OS B12937851 7-Amino-5H-thiazolo[3,2-a]pyridin-5-one

7-Amino-5H-thiazolo[3,2-a]pyridin-5-one

Cat. No.: B12937851
M. Wt: 166.20 g/mol
InChI Key: GVAOFPGXJBPGPT-UHFFFAOYSA-N
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Description

7-Amino-5H-thiazolo[3,2-a]pyridin-5-one is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5H-thiazolo[3,2-a]pyridin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α,β-unsaturated ketones or α-ketoacids. This reaction proceeds through a [3+3] cyclocondensation mechanism, resulting in the formation of the thiazolo[3,2-a]pyridine core .

Another approach involves the use of nitroketene N,S-acetals in a five-component cascade reaction. This method utilizes cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol under reflux conditions . This approach is advantageous due to its high yields, mild reaction conditions, and tolerance of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5H-thiazolo[3,2-a]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group (if present) to an amino group is a common transformation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolo[3,2-a]pyridines.

Scientific Research Applications

7-Amino-5H-thiazolo[3,2-a]pyridin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-5H-thiazolo[3,2-a]pyridin-5-one involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes such as DNA gyrase and protein kinases . It may also interact with receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-5H-thiazolo[3,2-a]pyridin-5-one is unique due to its specific substitution pattern and the presence of an amino group at the 7-position. This structural feature allows for unique interactions with biological targets and provides opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

7-amino-[1,3]thiazolo[3,2-a]pyridin-5-one

InChI

InChI=1S/C7H6N2OS/c8-5-3-6(10)9-1-2-11-7(9)4-5/h1-4H,8H2

InChI Key

GVAOFPGXJBPGPT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC(=CC(=O)N21)N

Origin of Product

United States

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